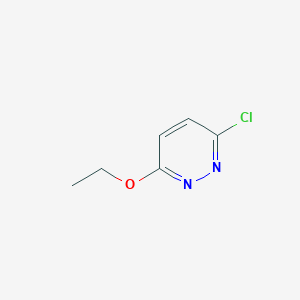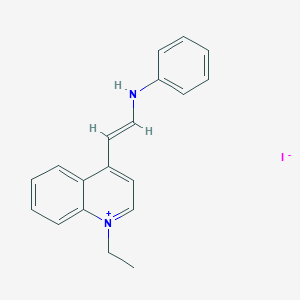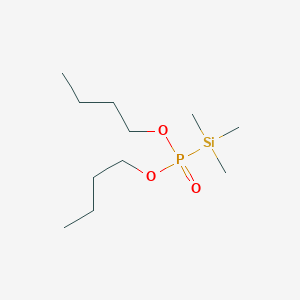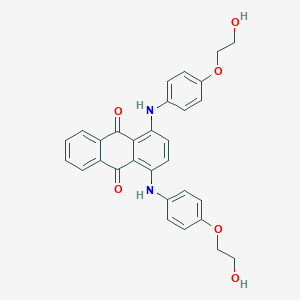
2-Allyl-4-nitrophénol
Vue d'ensemble
Description
2-Allyl-4-nitrophenol is an organic compound known for its various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound is characterized by the presence of an allyl group and a nitro group attached to a phenol ring, which contributes to its unique chemical properties and reactivity.
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
2-Allyl-4-nitrophenol (ANP) is an organic compound that has been found to possess various biological activities . It has been shown to inhibit the activity of cyclooxygenase-2 , an enzyme that is involved in the production of inflammatory prostaglandins .
Mode of Action
ANP interacts with its target, cyclooxygenase-2, and inhibits its activity. This results in a decrease in the production of inflammatory prostaglandins
Biochemical Pathways
It has been shown to reduce the levels of reactive oxygen species and lipid peroxidation, as well as increase the levels of glutathione, an antioxidant
Result of Action
The molecular and cellular effects of ANP’s action include a reduction in the levels of reactive oxygen species and lipid peroxidation, and an increase in the levels of glutathione . These effects suggest that ANP may have antioxidant properties. Additionally, by inhibiting the activity of cyclooxygenase-2, ANP may reduce inflammation .
Analyse Biochimique
Biochemical Properties
2-Allyl-4-nitrophenol interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory prostaglandins . The nature of these interactions involves the reduction of reactive oxygen species and lipid peroxidation, as well as an increase in the levels of glutathione .
Cellular Effects
The effects of 2-Allyl-4-nitrophenol on various types of cells and cellular processes are significant. It influences cell function by reducing the levels of reactive oxygen species and lipid peroxidation . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-Allyl-4-nitrophenol involves its interactions with biomolecules and its effects on enzyme activity. It inhibits the activity of cyclooxygenase-2, leading to a decrease in the production of inflammatory prostaglandins . It also reduces reactive oxygen species and lipid peroxidation, and increases the levels of glutathione .
Temporal Effects in Laboratory Settings
It has been shown to have a consistent effect on reducing reactive oxygen species and lipid peroxidation, and increasing the levels of glutathione .
Metabolic Pathways
It is known to interact with cyclooxygenase-2, an enzyme involved in the production of inflammatory prostaglandins
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-4-nitrophenol typically involves the nitration of 2-allylphenol. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective formation of the nitro group at the para position relative to the hydroxyl group . An alternative synthetic procedure has been developed to improve the reaction yield, achieving up to 72% yield .
Industrial Production Methods: Industrial production of 2-Allyl-4-nitrophenol may involve similar nitration processes, but on a larger scale with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Allyl-4-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Halogens (e.g., bromine), alkyl halides (e.g., methyl iodide).
Major Products Formed:
Reduction: 2-Allyl-4-aminophenol.
Oxidation: 2-Allyl-4-nitrobenzaldehyde or 2-Allyl-4-nitrobenzoic acid.
Substitution: 2-Allyl-4-bromo-phenol or 2-Allyl-4-methylphenol.
Comparaison Avec Des Composés Similaires
2-Allyl-6-nitrophenol: Similar structure but with the nitro group at the ortho position relative to the hydroxyl group.
4-Nitrophenol: Lacks the allyl group but shares the nitro and hydroxyl groups in the para configuration.
2,4-Dinitrophenol: Contains two nitro groups and is known for its use in biochemical studies of oxidative processes.
Uniqueness: 2-Allyl-4-nitrophenol is unique due to the presence of both an allyl group and a nitro group on the phenol ring, which imparts distinct chemical reactivity and biological activity
Propriétés
IUPAC Name |
4-nitro-2-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h2,4-6,11H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLDTPXQBNNIPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293131 | |
| Record name | 2-allyl-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19182-96-8 | |
| Record name | NSC87350 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87350 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-allyl-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B94851.png)


